molecular formula C19H14Cl2N2O2 B2499808 N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 338782-75-5

N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2499808
CAS No.: 338782-75-5
M. Wt: 373.23
InChI Key: OEYHMEPBBSBMKI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a chemical compound with a complex structure that includes a dihydropyridine ring, chlorophenyl groups, and a carboxamide group

Scientific Research Applications

N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method involves the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups replacing the chlorine atoms.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
  • Alanine, N-[(4-chlorophenyl)methylene]-, ethyl ester
  • L-Alanine, N-[(4-chlorophenyl)methylene]-, ethyl ester

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both chlorophenyl and dihydropyridine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O2/c20-15-4-1-13(2-5-15)11-23-12-14(3-10-18(23)24)19(25)22-17-8-6-16(21)7-9-17/h1-10,12H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEYHMEPBBSBMKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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